molecular formula C11H8ClN3S B8317870 7-Chloro-2-(2-methyl-2H-pyrazol-3-yl)thieno[3,2-b]pyridine

7-Chloro-2-(2-methyl-2H-pyrazol-3-yl)thieno[3,2-b]pyridine

Cat. No.: B8317870
M. Wt: 249.72 g/mol
InChI Key: QPOGNWIRJUUBIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-2-(2-methyl-2H-pyrazol-3-yl)thieno[3,2-b]pyridine is a useful research compound. Its molecular formula is C11H8ClN3S and its molecular weight is 249.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H8ClN3S

Molecular Weight

249.72 g/mol

IUPAC Name

7-chloro-2-(2-methylpyrazol-3-yl)thieno[3,2-b]pyridine

InChI

InChI=1S/C11H8ClN3S/c1-15-9(3-5-14-15)10-6-8-11(16-10)7(12)2-4-13-8/h2-6H,1H3

InChI Key

QPOGNWIRJUUBIT-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C2=CC3=NC=CC(=C3S2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 1-methyl-5-trimethylstannanyl-1H-pyrazole 10a (2.1 g, 8.5 mmole), 7-chloro-2-iodo-thieno[3,2-b]pyridine (2.5 g, 8.5 mmole), tetrakis(triphenylphosphine)palladium(0) (0.5 g, 0.4 mmole, 5 mol %) in o-xylene (85 ml was degassed, purged with nitrogen and heated to 120°, which gave an orange solution. After 14 hours the black reaction mixture was diluted with toluene (100 ml) and extracted with 1.2 M HCl (3×60 ml). The combined aqueous layers were washed with toluene (100 ml). The organic layers were discarded and the aqueous layer was treated with NaOH to pH 14. The resultant white solid was collected (1.1 g, 52%): TLC (6% methanol-dichloromethane) Rf 0.8; 1H-NMR (DMSO-d6, 400 MHz) δ 8.70 (1H, d, J=5.3 Hz), 8.00 (1H, s), 7.63 (1H,d, J=5.3 Hz), 7.56 (1H, d, J=2.0 Hz), 6.79 (1H, d, J=2.0 Hz), 4.09 (3H, s). ESIMS m/z 250 (M+H)+.
Name
1-methyl-5-trimethylstannanyl-1H-pyrazole
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

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